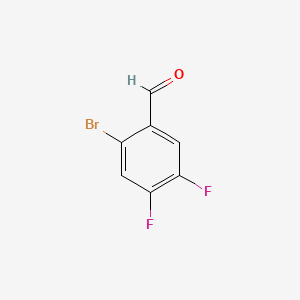

2-Bromo-4,5-difluorobenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSZEWFWVDLMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619097 | |

| Record name | 2-Bromo-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476620-54-9 | |

| Record name | 2-Bromo-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2 Bromo 4,5 Difluorobenzaldehyde

Classical and Contemporary Approaches to Aryl Halide Functionalization

Traditional and modern methods for the functionalization of aryl halides provide a foundational framework for the synthesis of 2-Bromo-4,5-difluorobenzaldehyde. These approaches often rely on the precise control of reaction conditions to achieve the desired substitution pattern on the aromatic ring.

Directed Ortho Metalation (DoM) Strategies in the Synthesis of Fluorinated Benzaldehydes

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile to introduce a new substituent with high precision. wikipedia.org

In the context of synthesizing fluorinated benzaldehydes, a fluorine atom itself can act as a moderate directing group, enhancing the acidity of the ortho C-H bonds and facilitating metalation. organic-chemistry.orgacs.org This effect is due to fluorine's inductive electron-withdrawing nature. The synthesis of various fluorinated aromatic compounds, including aldehydes, has been achieved through fluorine-directed ortho-lithiation followed by reaction with an appropriate electrophile like N,N-dimethylformamide (DMF). researchgate.net

The general principle of DoM involves the initial coordination of the organolithium reagent to a heteroatom within the DMG. wikipedia.org This brings the base into close proximity to the ortho-proton, leading to its abstraction and the formation of a stable ortho-lithiated species. wikipedia.org This intermediate is then quenched with an electrophile to yield the ortho-substituted product. organic-chemistry.org

Table 1: Common Directing Metalation Groups (DMGs) in DoM Chemistry

| DMG Category | Examples |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OR, -NR₂, -F |

| Weak | -CH₂NR₂, -Cl |

This table presents a selection of directing metalation groups categorized by their general directing ability in ortho-lithiation reactions.

Regioselective Bromination and Fluorination Techniques

Achieving the specific 2-bromo-4,5-difluoro substitution pattern requires highly regioselective halogenation methods. The introduction of bromine and fluorine atoms onto an aromatic ring is governed by the directing effects of the substituents already present.

For the synthesis of bromo-difluoro aromatics, the starting material often dictates the halogenation strategy. For instance, direct bromination of 1,2-difluorobenzene (B135520) would likely lead to a mixture of products. Therefore, a more controlled, multi-step approach is often necessary. One possible route could involve the Sandmeyer-type reaction starting from a suitably substituted aniline. For example, 3,5-difluoroaniline (B1215098) can be converted to its diazonium salt and subsequently reacted with hydrogen bromide in the presence of copper(I) bromide to yield 1-bromo-3,5-difluorobenzene. google.com

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. nih.gov The regioselectivity of this reaction is highly dependent on the nature of the substituents on the ring and the brominating agent used. nih.govresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel can offer good regioselectivity. nih.gov Theoretical calculations are often employed to predict the most likely position of bromination based on the electronic properties of the substituted benzene (B151609) ring. researchgate.netrsc.org

Fluorination of aromatic rings can be more challenging and often requires specialized reagents. Direct fluorination is often too reactive and non-selective. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, is a classical method for introducing fluorine. More modern approaches may utilize electrophilic fluorinating agents.

Oxidation Reactions for Aldehyde Moiety Introduction

The final step in many synthetic routes to this compound is the introduction of the aldehyde group. This is typically achieved through the oxidation of a precursor functional group.

A common strategy involves the oxidation of a corresponding benzyl (B1604629) alcohol. Primary alcohols can be selectively oxidized to aldehydes using a variety of reagents. chemistrysteps.com Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. chemistrysteps.com

Alternatively, the aldehyde can be introduced via formylation of a suitable precursor. For example, a lithiated aryl species, such as one generated via DoM, can be reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This method is advantageous as it directly installs the aldehyde functionality.

Another approach involves the oxidation of a methyl group on the aromatic ring. However, this often requires harsh conditions and may not be compatible with sensitive functional groups like halogens.

The oxidation of aldehydes to carboxylic acids is a common transformation that must be avoided if the aldehyde is the desired product. numberanalytics.comlibretexts.org The choice of oxidizing agent and reaction conditions is therefore critical to ensure the selective formation of the aldehyde. numberanalytics.com

Catalytic Synthesis Protocols for this compound

Modern catalytic methods offer efficient and often more environmentally friendly routes to complex molecules like this compound. These protocols often involve transition metal catalysts that can facilitate C-C bond formation and C-H functionalization with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds and other substituted aromatics. libretexts.orgnih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

In the context of synthesizing this compound, a Suzuki-Miyaura reaction could be envisioned where a suitably functionalized boronic acid is coupled with a bromo-difluoro-substituted precursor. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Heck reaction is another important palladium-catalyzed transformation that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgpearson.com While perhaps less directly applicable to the final aldehyde product, it could be used to construct a more complex precursor which is later converted to the aldehyde. The Heck reaction is known for its high stereoselectivity. organic-chemistry.org

Table 2: Key Features of Suzuki-Miyaura and Heck Reactions

| Reaction | Key Reactants | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organohalide, Organoboron | C(sp²)-C(sp²) | Pd catalyst, Base |

| Heck | Organohalide, Alkene | C(sp²)-C(sp²) | Pd catalyst, Base |

This table summarizes the fundamental components and bond formations in the Suzuki-Miyaura and Heck cross-coupling reactions.

C-H Activation and Functionalization Methodologies

Direct C-H activation and functionalization have emerged as highly attractive strategies in organic synthesis, as they offer the potential to form C-C and C-X bonds without the need for pre-functionalized starting materials. researchgate.netrsc.org This approach can lead to more atom-economical and step-efficient syntheses.

Palladium-catalyzed C-H functionalization, often assisted by a directing group, can achieve high regioselectivity. researchgate.netacs.org For the synthesis of substituted benzaldehydes, a transient directing group strategy has been developed. rsc.orgresearchgate.net In this approach, an amine can react with the aldehyde in situ to form an imine, which then acts as a directing group for the ortho-C-H activation by a palladium catalyst. researchgate.net Subsequent reaction with a coupling partner and hydrolysis of the imine regenerates the aldehyde and furnishes the ortho-functionalized product. researchgate.net

Iridium-catalyzed C-H borylation is another powerful method that can be used to introduce a boronic ester group onto an aromatic ring, which can then be used in subsequent cross-coupling reactions. thieme-connect.com The regioselectivity of this reaction can be controlled by the choice of ligand. thieme-connect.com

The direct C-H functionalization of fluoroarenes is of particular interest, as the fluorine atom can act as a directing group, facilitating C-H activation at the ortho position. acs.org This has been exploited in various catalytic transformations, including direct arylation reactions. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable industrial processes. Key areas of focus include the use of safer solvents, maximizing atom economy, and minimizing waste.

While specific solvent-free methods for the synthesis of this compound are not widely documented, the principles can be applied by drawing parallels from the synthesis of similar fluorinated compounds. The goal is to reduce or eliminate the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution.

In many syntheses of related bromo-fluoro-benzaldehydes, the reaction work-up involves pouring the reaction mixture into a large volume of ice water, followed by extraction with an organic solvent like n-hexane or methyl tert-butyl ether. google.comprepchem.com Although this step uses water, it is part of the purification process rather than the reaction medium itself.

However, the use of aqueous systems in the primary reaction is a key green chemistry goal. For instance, the synthesis of the isomeric 3-bromo-2,5-difluorobenzaldehyde (B2370111) involves the use of an aqueous solution of hypophosphorous acid and sodium nitrite. prepchem.com This indicates the potential for developing aqueous-based routes for this compound, which would significantly improve the environmental profile of the synthesis. Research into phase-transfer catalysis could also enable reactions in aqueous media, reducing the reliance on organic solvents.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. savemyexams.com Reactions with high atom economy are preferred as they generate less waste. savemyexams.com Addition reactions, for example, have a 100% atom economy. savemyexams.com In contrast, substitution reactions often have lower atom economies due to the formation of byproducts. savemyexams.com

In a typical synthesis of a related compound, 2-bromo-4-fluorobenzaldehyde (B1271550), 4-fluorobenzaldehyde (B137897) is reacted with a brominating agent in an acid solution. google.com While specific details for this compound are scarce, a plausible route would involve the bromination of 3,4-difluorobenzaldehyde. The atom economy of such a reaction would be less than 100% due to the generation of a byproduct from the brominating agent (e.g., succinimide (B58015) from N-bromosuccinimide).

Waste minimization is a critical aspect of green synthesis. In a patented method for producing 2-bromo-4-fluorobenzaldehyde, the use of an "environmental-friendly water treatment agent" as the bromide source is highlighted as a step towards reducing hazardous waste. google.com After the reaction, the organic phase is typically washed with a saturated sodium bicarbonate or sodium sulfite (B76179) solution to neutralize acid and remove unreacted reagents. google.comchemicalbook.com While this generates an aqueous waste stream, the components are generally less hazardous than those from other methods. The final purification by distillation also allows for the potential recovery and reuse of solvents, further minimizing waste.

Comparative Analysis of Synthetic Efficiencies and Scalability

The efficiency and scalability of a synthetic route are critical for its industrial viability. This involves considering factors such as reaction yield, purity, reaction time, temperature, and the cost and availability of starting materials. As there is limited direct comparative data for this compound, an analysis of analogous compounds provides valuable insights.

A patented, large-scale synthesis of 2-bromo-4-fluorobenzaldehyde reports a yield of 78-88% with a purity of over 98%, demonstrating a highly efficient and scalable process. google.com The reaction is carried out in an autoclave, indicating its suitability for industrial production. google.com In contrast, a laboratory-scale synthesis of 5-bromo-2-fluorobenzaldehyde (B134332) via ortho-lithiation followed by formylation reports a lower yield of 54%.

The table below presents a comparative overview of synthetic routes for similar bromo-fluorinated and bromo-dimethoxy benzaldehydes, highlighting the variations in yields and conditions which would be relevant considerations for the synthesis of this compound.

Table 1: Comparative Analysis of Synthetic Routes for Analogous Compounds

| Target Compound | Starting Material | Key Reagents | Solvent | Yield | Scale |

|---|---|---|---|---|---|

| 2-Bromo-4-fluorobenzaldehyde google.com | 4-fluorobenzaldehyde | N-bromosuccinimide, H₂SO₄/TFA | Trifluoroacetic acid | 84% | Industrial |

| 5-Bromo-2-fluorobenzaldehyde chemicalbook.com | o-fluorobenzaldehyde | Potassium bromate (B103136), H₂SO₄ | Water | 88% | Laboratory |

| 5-Bromo-2-fluorobenzaldehyde | 1-bromo-4-fluoro-benzene | n-BuLi, methyl formate | THF | 54% | Laboratory |

| 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) mdma.ch | 3,4-dimethoxybenzaldehyde | Bromine | Methanol (B129727) | 90-92% | Large Scale |

The choice of brominating agent, solvent, and reaction conditions significantly impacts the efficiency and scalability. For instance, the use of potassium bromate in water for the synthesis of 5-bromo-2-fluorobenzaldehyde offers a greener alternative to methods requiring organic solvents and produces a high yield. chemicalbook.com Similarly, the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde in methanol provides a high yield on a large scale. mdma.ch These examples suggest that a well-optimized process for this compound could achieve high efficiency and be amenable to industrial-scale production.

Reactivity and Advanced Organic Transformations of 2 Bromo 4,5 Difluorobenzaldehyde

Aldehyde Group Reactivity: Nucleophilic Additions and Condensations

The aldehyde group in 2-bromo-4,5-difluorobenzaldehyde is a primary site for nucleophilic attack, enabling a range of condensation reactions to form new carbon-nitrogen and carbon-carbon double bonds. These transformations are fundamental in the synthesis of more complex molecular architectures.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with nitrogen-based nucleophiles such as primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives. These condensation reactions typically proceed by nucleophilic addition to the carbonyl group, followed by dehydration to yield the corresponding imines (Schiff bases), oximes, and hydrazones.

The general mechanism involves the attack of the nitrogen nucleophile on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond. The reaction conditions for these transformations are generally mild, often involving stirring the reactants at room temperature or with gentle heating in a suitable solvent like ethanol.

| Reactant Class | Product | General Reaction Conditions |

| Primary Amines | Imines (Schiff Bases) | Room temperature or gentle heating in a solvent like ethanol. |

| Hydroxylamine | Oximes | Reaction with hydroxylamine hydrochloride in the presence of a base. |

| Hydrazine Derivatives | Hydrazones | Refluxing in a solvent such as ethanol. |

Wittig, Horner-Wadsworth-Emmons, and Knoevenagel Condensations

To form new carbon-carbon double bonds at the aldehyde position, several classic olefination reactions can be employed, including the Wittig, Horner-Wadsworth-Emmons (HWE), and Knoevenagel condensation reactions.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (phosphorane). The ylide, generated by deprotonating a phosphonium (B103445) salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide, which results in the formation of an alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often lead to the stereoselective formation of (E)-alkenes. The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction, simplifying product purification.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a basic catalyst. The base deprotonates the active methylene compound to form a carbanion, which then attacks the aldehyde carbonyl. Subsequent dehydration yields a new carbon-carbon double bond.

| Reaction | Reagent | Key Features |

| Wittig Reaction | Phosphorus Ylide | Forms a C=C bond, driven by the formation of triphenylphosphine oxide. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Often provides (E)-alkenes stereoselectively; easier byproduct removal. |

| Knoevenagel Condensation | Active Methylene Compound | Requires a basic catalyst; forms a C=C bond with electron-withdrawing groups. |

Aromatic Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the aldehyde group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the halogen substituents, typically one of the fluorine atoms due to their higher activation of the ring towards this type of substitution.

The mechanism proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents. In a subsequent step, the leaving group (a halide ion) is eliminated, and the aromaticity of the ring is restored. The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the substituents on the aromatic ring.

Metal-Mediated Cross-Coupling Reactions Involving the Bromine Substituent

The carbon-bromine bond in this compound provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 2-position of the benzaldehyde (B42025) ring.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms, making it a key tool for the synthesis of biaryl compounds. In this reaction, this compound can be coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron species, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions.

Sonogashira and Heck Reactions for Alkynyl and Alkenyl Substitutions

The Sonogashira reaction provides a reliable method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of an alkynyl group. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.org The reaction is typically carried out under mild conditions. wikipedia.org

Directed Functionalization at Peripheral Positions

The presence of a bromine atom and an aldehyde group on the aromatic ring of this compound provides two key reactive sites for directed functionalization. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C2 position. These reactions are fundamental in constructing biaryl systems and other complex scaffolds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgrug.nl The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner (organoboron, alkyne, or amine) and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. wikipedia.orgrug.nl

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of Suzuki coupling can be applied. The reactivity and yield of such reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. For instance, palladium catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used, often in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity. nih.govnih.gov The choice of base, such as K₂CO₃ or K₃PO₄, is also crucial for the transmetalation step. nih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgnih.govmdpi.com This reaction is instrumental in the synthesis of arylalkynes, which are precursors to many complex molecules. rug.nl The typical catalytic system involves a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI, in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.orgmdpi.com Copper-free Sonogashira couplings have also been developed to circumvent issues associated with the copper co-catalyst. nih.govrsc.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. rug.nl

The following table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions, based on general literature precedents for similar aryl bromides.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 70-95 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | 25-80 | 75-98 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80-110 | 65-95 |

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides. The data represents typical conditions and yields reported in the general literature for substrates similar to this compound and are not specific experimental results for this compound.

Stereoselective and Enantioselective Transformations utilizing this compound

The aldehyde functionality of this compound serves as a key handle for stereoselective and enantioselective transformations, allowing for the creation of chiral centers and the synthesis of enantiomerically enriched compounds. These transformations are of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where stereochemistry often dictates biological activity.

Enantioselective Nucleophilic Addition to the Aldehyde Group:

The prochiral aldehyde group can undergo enantioselective nucleophilic addition reactions to generate chiral secondary alcohols. This can be achieved using chiral catalysts or stoichiometric chiral reagents. For instance, enantioselective alkylation, allylation, and alkynylation reactions can be performed on the aldehyde.

Diastereoselective Reactions:

When this compound is incorporated into a molecule that already contains a chiral center, the aldehyde can undergo diastereoselective reactions. The existing stereocenter can influence the stereochemical outcome of reactions at the aldehyde, leading to the preferential formation of one diastereomer over the other. Aldol reactions, for example, can proceed with high diastereoselectivity depending on the reaction conditions and the nature of the enolate and the aldehyde. irb.hr

The development of stereoselective and enantioselective transformations is a highly active area of research. The application of these methods to this compound would significantly enhance its utility as a building block for the synthesis of complex, stereochemically defined molecules.

The following table outlines potential stereoselective transformations involving the aldehyde group, based on established synthetic methods.

| Transformation | Reagent/Catalyst System | Chiral Auxiliary/Ligand | Product Type | Expected Stereoselectivity |

| Enantioselective Alkylation | Dialkylzinc (R₂Zn) | Chiral Amino Alcohol | Chiral Secondary Alcohol | High ee |

| Enantioselective Allylation | Allylboronate | Chiral Diol (e.g., TADDOL) | Chiral Homoallylic Alcohol | High ee |

| Asymmetric Henry Reaction | Nitromethane | Chiral Metal Complex (e.g., Cu-BOX) | Chiral β-Nitro Alcohol | High ee |

| Diastereoselective Aldol Reaction | Chiral Enolate | - | Diastereomeric Aldol Adducts | High dr |

Table 2: Potential Stereoselective Transformations of the Aldehyde Group. The information is based on general methodologies and does not represent specific experimental results for this compound.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Precursor in the Synthesis of Pharmaceutical Active Ingredients and Intermediates

2-Bromo-4,5-difluorobenzaldehyde serves as a crucial building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its utility is derived from the specific arrangement of its functional groups: the aldehyde, the bromine atom, and the two fluorine atoms on the benzene (B151609) ring. These features allow it to be a versatile precursor for creating a variety of active pharmaceutical ingredients (APIs) and their intermediates. The presence of the difluoro and bromo substituents makes it a valuable component for introducing these specific functionalities into target molecules. This strategic placement of halogen atoms can significantly influence the physicochemical and biological properties of the resulting compounds, a key consideration in drug design.

While specific examples of its use in commercially available drugs are not widely documented in public literature, its role as a key intermediate is highlighted by its availability from various chemical suppliers catering to the research and development sector of the pharmaceutical industry. The reactivity of the aldehyde group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, to build more complex molecular scaffolds. The bromine and fluorine atoms can also be modified or can serve to modulate the electronic properties and metabolic stability of the final compound.

A patent for biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors describes the use of a structurally related compound, 2-bromo-4,6-difluoroiodobenzene, in a multi-step synthesis. google.com This highlights the utility of the bromo-difluoro-benzene scaffold in creating complex molecules for therapeutic applications.

Design and Development of Novel Bioactive Compounds

Exploration of this compound Derivatives as Enzyme Inhibitors (e.g., FabI inhibitors)

Based on publicly available scientific literature and patent databases, there is no specific information available regarding the exploration of this compound derivatives as FabI inhibitors.

Synthesis of Heterocyclic Scaffolds with Pharmacological Relevance (e.g., Triazole Derivatives)

The synthesis of 1,2,4-triazole (B32235) derivatives often involves the condensation of a substituted benzaldehyde (B42025) with a compound containing a hydrazine (B178648) moiety, followed by cyclization. This general synthetic strategy can be applied to this compound to generate novel triazole-based heterocyclic scaffolds. The aldehyde group of this compound can react with a thiosemicarbazide, for instance, to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization under basic conditions to yield a 1,2,4-triazole-3-thiol derivative. The resulting triazole will bear the 2-bromo-4,5-difluorophenyl substituent, which can be further modified to explore its impact on pharmacological activity.

While specific examples of this reaction with this compound are not detailed in the available literature, the synthesis of various bioactive 1,2,4-triazole derivatives from other substituted benzaldehydes is well-documented. nih.govnih.gov These triazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects. nih.govnih.gov The unique substitution pattern of this compound could impart interesting biological properties to the resulting triazole scaffolds.

Impact of Halogen Substitution on Pharmacological Profiles (e.g., Potency, Selectivity)

There is no specific information available in the public domain that details the impact of the 2-bromo and 4,5-difluoro substitutions of this compound on the pharmacological profiles of its derivatives.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted Derivatives

Based on a comprehensive review of scientific literature and patent databases, no specific Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies for derivatives of this compound have been publicly reported.

Ligand Design and Modulators of Biological Pathways

The 2-bromo-4,5-difluorophenyl moiety, derived from this compound, can be a valuable component in the design of ligands that modulate biological pathways. The specific arrangement of the halogen atoms can influence the ligand's binding affinity and selectivity for its target protein.

An example of the utility of a similar structural motif is found in a patent describing biaryl derivatives as inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a pathway implicated in cancer. google.com Although the synthesis in the patent starts with the related 2-bromo-4,6-difluoroiodobenzene, the resulting complex biaryl molecules demonstrate how the bromo-difluoro-phenyl scaffold can be incorporated into a larger structure designed to interact with a specific biological target. google.com The electronic properties and steric hindrance provided by the bromine and fluorine atoms can play a crucial role in the ligand's ability to fit into the binding pocket of the target protein and disrupt its function. This highlights the potential of this compound as a starting material for the rational design of novel therapeutic agents.

Applications in Advanced Materials Science and Agrochemical Research

Role in the Synthesis of Agrochemical Compounds (e.g., Pesticides, Herbicides)

The presence of the bromo-difluoro-phenyl moiety is significant. The fluorine atoms can enhance the metabolic stability and binding affinity of a molecule to its biological target, while the bromine atom can serve as a reactive handle for further chemical transformations, such as cross-coupling reactions, to build more complex structures. The aldehyde group itself is a versatile functional group that can be readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, which are common in agrochemical structures.

The synthesis of various agrochemicals often involves the coupling of different aromatic fragments. The bromo-difluoro-benzaldehyde structure provides a key fragment that can be incorporated into a larger molecule to fine-tune its biological activity, selectivity, and environmental persistence.

| Potential Agrochemical Application Areas | Role of 2-Bromo-4,5-difluorobenzaldehyde Moiety |

| Herbicides | Introduction of fluoroaromatic groups can enhance herbicidal activity. |

| Fungicides | The halogenated phenyl ring is a common feature in many fungicidal compounds. |

| Insecticides | Can serve as a precursor to more complex insecticidal molecules. |

Integration into Polymeric Structures and Coatings

The aldehyde functionality of this compound allows for its incorporation into various polymer backbones through condensation reactions. One notable class of polymers that can be synthesized from aldehydes are poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers are characterized by the presence of an azomethine (-C=N-) linkage in their main chain.

The reaction of a dialdehyde (B1249045) with a diamine is a common method for synthesizing poly(azomethine)s. While specific research on the use of this compound in this context is limited, the general reactivity of benzaldehydes suggests its potential as a monomer. The incorporation of the bromo-difluoro-phenyl unit into the polymer chain would be expected to impart specific properties, such as enhanced thermal stability, flame retardancy, and specific optical and electronic properties due to the presence of the halogen atoms. These properties could make such polymers suitable for specialty coatings with enhanced durability and performance.

Utilization in the Fabrication of Functional Materials

The unique electronic and structural features of this compound make it an interesting candidate for the synthesis of functional organic materials.

Organic dyes are a critical component of dye-sensitized solar cells (DSSCs), responsible for light harvesting. The design of these dyes often involves an electron donor, a π-bridge, and an electron acceptor. While there is no direct literature describing the use of this compound in the synthesis of DSSC dyes, its structural features are relevant. The difluorophenyl group can act as a component of the π-bridge or be part of the donor or acceptor unit, influencing the electronic properties and the absorption spectrum of the dye. The bromine atom can be used as a handle for further functionalization to attach the dye to the semiconductor surface or to introduce other desired groups. The development of novel boron–dibenzopyrromethene-based organic dyes for DSSCs highlights the importance of halogenated aromatic structures in achieving high power-to-current conversion efficiencies. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com They are synthesized from organic building blocks linked by strong covalent bonds. Halogenated aromatic compounds are frequently used as monomers in the synthesis of COFs. mdpi.com The aldehyde functionality of this compound makes it a potential candidate for the synthesis of imine-linked or hydrazone-linked COFs, which are formed by the reaction of aldehydes with amines or hydrazides, respectively. mdpi.com

The bromine and fluorine substituents on the aromatic ring can influence the stacking behavior of the 2D layers in the COF, affecting its porosity and stability. Furthermore, the bromine atom can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the COF for specific applications such as gas storage, separation, and catalysis. rsc.orgnih.gov While the direct use of this compound in COF synthesis is not explicitly documented, the general principles of COF design and the prevalence of similar halogenated building blocks suggest its potential in this area. mdpi.com

| Potential Role in COF Synthesis | Influencing Factors |

| Monomer for Imine/Hydrazone-linked COFs | Aldehyde group reactivity. |

| Tuning of COF Properties | Halogen atoms influencing interlayer stacking and porosity. |

| Post-Synthetic Modification | Bromine atom as a reactive site for functionalization. |

Electronic and Optoelectronic Materials Development

The presence of fluorine and bromine atoms on the benzaldehyde (B42025) ring significantly influences its electronic properties. These electron-withdrawing groups can lower the energy levels of the molecular orbitals, which is a key consideration in the design of materials for electronic and optoelectronic applications. While research specifically on this compound is scarce, studies on related isomers provide insights. For example, there is potential for developing liquid crystal polymers from benzaldehyde derivatives. These materials have applications in displays and other optoelectronic devices. The polarity and polarizability of the molecule, influenced by the halogen substituents, are critical for achieving the desired liquid crystalline phases and electro-optical switching properties.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,5 Difluorobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-4,5-difluorobenzaldehyde. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the chemical environment of each atom can be constructed. Certificates of analysis for commercial samples of this compound confirm that its ¹H-NMR spectrum is consistent with the expected structure and indicate a high purity of 99.90% by GC and 99.5% by HPLC. thermofisher.comthermofisher.com

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information about the number and types of protons in a molecule. For this compound, the aromatic protons and the aldehydic proton resonate at characteristic chemical shifts. In a CDCl₃ solution, the aldehydic proton (CHO) of a related compound, 2-(thiophen-3-ylethynyl)benzaldehyde, appears as a singlet at δ 10.60 ppm. rsc.org For 2,4-difluorobenzaldehyde, the aldehydic proton shows up at δ 10.28 ppm. beilstein-journals.org A supporting information document provides specific ¹H NMR data for a compound identified as 4,5-difluorobenzaldehyde, which is likely this compound, showing a singlet for the aldehydic proton at 10.44 ppm. rsc.org The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is typically found in the downfield region of the spectrum. For instance, the carbonyl carbon in 2-bromobenzaldehyde (B122850) resonates at δ 191.55 ppm. beilstein-journals.org The aromatic carbons are observed in the range of approximately 110-140 ppm, with their precise shifts influenced by the bromo and fluoro substituents.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.44 | s | |

| Ar-H | 7.93 | dd | 9.0, 6.0 |

| Ar-H | 7.21 | dd | 9.0, 2.5 |

| Ar-H | 7.11-7.15 | m |

Table 1: ¹H NMR data for a compound presumed to be this compound in CDCl₃. rsc.org

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C-Br | ~120 |

| C-F | ~150-160 (with C-F coupling) |

| C-H (aromatic) | ~115-135 |

| C (quaternary aromatic) | ~125-140 |

Table 2: Predicted ¹³C NMR chemical shift ranges for this compound based on typical values for substituted benzaldehydes.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds, providing direct information about the chemical environment of the fluorine atoms. In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 5. The chemical shifts and the coupling constants (both H-F and F-F couplings) are sensitive to the electronic effects of the bromine and aldehyde groups. For comparison, in 3,5-difluorobenzaldehyde, a ⁶J(H,CHO) coupling of +0.086(3) Hz has been observed. cdnsciencepub.com The analysis of the ¹⁹F NMR spectrum of 2,6-difluorobenzaldehyde (B1295200) has been used to determine the barrier to internal rotation. cdnsciencepub.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. For a derivative, 4-{1-[(5-(2-bromo-4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile, characteristic IR bands were observed for Ar–C–H (3062 cm⁻¹), C=N (1640 cm⁻¹), C=C (1596, 1473, 1439 cm⁻¹), C–F (1356 cm⁻¹), and C–Br (575 cm⁻¹). ekb.eg

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. For instance, symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. A detailed vibrational analysis of the related molecule 2-bromo-5-fluorobenzaldehyde (B45324) has been performed using both FT-IR and FT-Raman spectroscopy, aided by DFT calculations. thermofisher.com

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aldehyde C-H Stretch | 2900-2800, 2800-2700 | Weak |

| C=O Stretch | 1715-1695 | Medium to Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-F Stretch | 1300-1100 | Medium to Strong |

| C-Br Stretch | 600-500 | Strong |

Table 3: Predicted characteristic vibrational frequencies for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For the compound presumed to be this compound, high-resolution mass spectrometry (ESI) determined the [M+H]⁺ ion at m/z 171.0810, which corresponds to a calculated value of 171.0813 for C₁₂H₁₁O. rsc.org It is important to note that this reported formula does not match that of this compound (C₇H₃BrF₂O). This discrepancy suggests a possible misidentification in the source document. The expected exact mass for C₇H₃BrF₂O is approximately 219.9386 g/mol .

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), the loss of the formyl group (M-29), and the loss of carbon monoxide (M-28).

X-ray Crystallography for Solid-State Conformation and Crystal Packing Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecule's conformation and how it packs in the crystal lattice.

While no crystal structure has been reported for this compound itself, the crystal structure of the related compound 2-bromo-5-fluorobenzaldehyde has been determined. diva-portal.org In this structure, the benzaldehyde (B42025) oxygen atom is found to be in a trans orientation with respect to the 2-bromo substituent. The crystal packing is characterized by short Br···F interactions and offset face-to-face π-stacking interactions. diva-portal.org Such studies on analogous compounds can provide valuable insights into the likely solid-state conformation and packing motifs of this compound.

Rotational Spectroscopy for Gas-Phase Conformational Landscapes

Rotational spectroscopy, typically performed on gaseous samples, provides highly precise information about the moments of inertia of a molecule. From these, the exact gas-phase geometry and conformational preferences can be determined.

No specific rotational spectroscopy studies have been found for this compound. However, studies on related difluorobenzaldehydes have been conducted. For example, the rotational spectra of 2,4-, 2,5-, and 2,6-difluorobenzaldehydes have been analyzed to determine their planar O-cis and O-trans rotomers, with the O-trans rotomers being the more stable forms in the ground state. rsc.org Theoretical calculations on 2,6-difluorobenzaldehyde and 2,4,6-trifluorobenzaldehyde (B1297852) have also been used to investigate their internal rotational barriers. cdnsciencepub.com These studies suggest that this compound would also exist as a mixture of conformers in the gas phase, with the relative populations determined by their respective energies.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,5 Difluorobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Bromo-4,5-difluorobenzaldehyde.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy state on the potential energy surface. For related compounds, such as 2-Bromo-3,5-difluorobenzaldehyde, computational analysis shows that the optimized molecular geometry deviates from an ideal benzene (B151609) ring due to the electronic influence of the halogen substituents. The presence of highly electronegative fluorine atoms tends to shorten adjacent carbon-carbon bonds, while the larger bromine atom can cause bond lengthening.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately forecast vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For various difluorobenzaldehydes, calculations have been performed to assign the vibrational modes of the two planar conformers (O-cis and O-trans).

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), while other computational techniques can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For instance, in similar halogenated benzaldehydes, the aldehyde proton (–CHO) is predicted to have a characteristic chemical shift around 10 ppm in ¹H NMR spectra due to the strong deshielding effect of the carbonyl group. Computational models can also predict ¹⁹F NMR chemical shifts, accounting for the electronic environment created by the surrounding substituents.

This compound can exist in different conformations, primarily related to the rotation of the aldehyde group relative to the aromatic ring. The two principal planar conformers are the O-trans form, where the carbonyl oxygen is oriented away from the ortho-bromo substituent, and the O-cis form, where it is oriented towards it.

Computational studies on analogous compounds, like 2-bromo-5-fluorobenzaldehyde (B45324) and other difluorobenzaldehydes, have consistently shown that the O-trans conformer is energetically more stable. The steric hindrance created by the bulky bromine atom at the ortho position destabilizes the O-cis conformer. This preference for the O-trans arrangement is the dominant form in the ground state.

Table 1: Predicted Conformational Energetics of Substituted Benzaldehydes This table is illustrative, based on findings for analogous compounds.

| Conformer | Relative Energy (kcal/mol) | Stability | Primary Reason for Stability/Instability |

|---|---|---|---|

| O-trans | 0.00 (Reference) | More Stable | Minimized steric repulsion between the carbonyl oxygen and the ortho-bromo substituent. |

| O-cis | > 0 | Less Stable | Increased steric hindrance and electrostatic repulsion between the carbonyl oxygen and the ortho-bromo substituent. |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

While this compound cannot form strong intermolecular hydrogen bonds as a donor, the carbonyl oxygen can act as a hydrogen bond acceptor. More significantly, the presence of halogens facilitates other non-covalent interactions that are critical in its solid-state packing and molecular recognition.

Crystal structure analysis of the closely related 2-bromo-5-fluorobenzaldehyde reveals key intermolecular forces. These include:

Halogen Bonding: Short Br···F interactions are observed, with distances that can be shorter than the sum of their van der Waals radii, indicating a significant attractive interaction.

π-Stacking: The aromatic rings engage in offset face-to-face π-stacking interactions, contributing to the stability of the crystal lattice.

These interactions are crucial for the rational design of crystal structures and materials with specific properties.

Table 2: Intermolecular Interactions in a Closely Related Halogenated Benzaldehyde (B42025) Data based on the crystal structure of 2-bromo-5-fluorobenzaldehyde.

| Interaction Type | Atoms Involved | Distance (Å) | Geometric Feature |

|---|---|---|---|

| Halogen Bond | Br···F | 3.188 - 3.368 | Directional interaction between the electrophilic region of bromine and the nucleophilic region of fluorine. |

| π-Stacking | Aromatic Ring ↔ Aromatic Ring | ~3.870 | Offset face-to-face stacking with a centroid-to-plane distance of ~3.4 Å. |

Reaction Mechanism Predictions and Transition State Analysis

DFT calculations are a cornerstone for elucidating the mechanisms of chemical reactions involving substituted benzaldehydes. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). nih.gov The energy of the transition state determines the activation energy barrier of a reaction, and thus its rate.

For reactions involving benzaldehydes, such as nucleophilic attack at the carbonyl carbon, computational studies have identified key transition states. canterbury.ac.uk For example, in the reaction with an amine, a transition state (TS1) corresponds to the simultaneous hydrogen transfer to the carbonyl oxygen and the nucleophilic attack of the nitrogen on the carbonyl carbon to form a hemiaminal intermediate. nih.govcanterbury.ac.uk A subsequent transition state (TS3) can then model the elimination of a water molecule to form the final Schiff base product. nih.govcanterbury.ac.uk The inclusion of various substituents, such as fluorine and bromine, modifies the electronic properties and therefore alters the energy barriers of these transition states. nih.govcanterbury.ac.uk This type of analysis allows for the prediction of the most favorable reaction pathways and conditions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Although specific QSAR models for this compound are not widely published, the methodology is broadly applicable to its derivatives for drug discovery and design. nih.gov

The QSAR process involves several steps:

Data Set Compilation: A series of structurally related compounds with measured biological activity (e.g., enzyme inhibition IC₅₀ values) is assembled. nih.govresearchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, polarity) or 3D descriptors derived from techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe steric and electrostatic fields. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are used to build a mathematical model that links the descriptors to the observed activity. scispace.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. researchgate.net

Such models can predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds for targets like protein kinases or other enzymes. nih.govrsc.org

Future Research Directions and Emerging Opportunities

Advanced Synthetic Strategies for Complex Architectures

The strategic placement of reactive sites on the 2-bromo-4,5-difluorobenzaldehyde scaffold makes it an ideal starting material for the construction of complex molecular architectures. Future research will likely focus on leveraging its reactivity in sophisticated synthetic transformations.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds. For instance, Suzuki coupling allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position, leading to the synthesis of diverse biaryl and related structures. Similarly, the Heck reaction can be employed to introduce alkenyl substituents. The aldehyde functionality can then be used as a handle for further transformations, such as reductive amination, Wittig reactions, or condensation reactions, to build even more complex and functionally rich molecules.

Furthermore, the difluorinated benzene (B151609) ring can influence the regioselectivity and efficiency of these coupling reactions and can be a key element in the design of molecules with specific electronic and conformational properties. The synthesis of novel heterocyclic compounds, such as quinazolines, from related bromo-fluorobenzaldehydes has already been demonstrated to yield compounds with potential antitumor activity, suggesting a promising avenue for the derivatives of this compound. nih.gov

Future endeavors in this area could explore:

Tandem and Domino Reactions: Designing one-pot sequences where the aldehyde and bromo-substituent react sequentially or in a concerted fashion to rapidly build molecular complexity.

C-H Activation: Exploring the palladium-catalyzed direct functionalization of the C-H bonds on the aromatic ring, which could offer alternative and more atom-economical synthetic routes. nih.gov

Photoredox Catalysis: Utilizing light-mediated reactions to enable novel transformations that are not accessible through traditional thermal methods.

Integration into High-Throughput Screening and Combinatorial Chemistry

The development of new pharmaceuticals and functional materials heavily relies on the ability to rapidly synthesize and screen large numbers of compounds. This compound is a prime candidate for inclusion in combinatorial libraries and high-throughput screening (HTS) campaigns due to its versatile reactivity.

The aldehyde group can be readily converted into a wide array of functional groups, and the bromo-substituent allows for the introduction of diverse building blocks via cross-coupling reactions. This dual functionality enables the creation of large and structurally diverse compound libraries from a single, readily available starting material. For example, a library of amides, esters, or imines could be generated from the aldehyde, with each member of this library then being further diversified through a Suzuki or Heck coupling at the bromine position.

While direct examples of the integration of this compound into HTS are not yet widely reported, the principles of combinatorial chemistry strongly support its potential in this area. Future research should focus on:

Developing robust and automated synthetic protocols for the derivatization of this compound on solid-phase or in microtiter plate formats.

Designing and synthesizing focused libraries of compounds based on this scaffold for screening against specific biological targets or for desired material properties.

Utilizing fluorescence-based assays and other HTS-compatible detection methods to rapidly assess the properties of the synthesized compounds.

Exploration of Novel Bioactivities and Therapeutic Targets

Halogenated aromatic compounds are a common feature in many pharmaceuticals, and the presence of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability. While the specific biological activities of this compound itself have not been extensively studied, its derivatives hold considerable promise in medicinal chemistry.

Research on structurally related compounds provides clues to potential therapeutic applications. For example, some bromo- and fluoro-substituted benzaldehyde (B42025) derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of quinazolinones with antitumor activity from a related bromo-fluorobenzaldehyde highlights a potential direction. nih.gov Furthermore, other bromo-substituted aromatic compounds have shown a range of pharmacological properties, including analgesic, sedative, and anticonvulsant effects. chemicalbook.com

Future research in this domain should include:

Systematic screening of derivatives of this compound against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions.

Investigation of its potential as a precursor for inhibitors of key enzymes in disease pathways, drawing inspiration from studies on other halogenated benzamides that have shown inhibitory activity against targets like EGFR. nih.gov

Exploration of its role in modulating pathways related to oxidative stress, similar to the observed antioxidant effects of 3-bromo-4,5-dihydroxybenzaldehyde.

Development of Smart Materials and Responsive Systems

The unique electronic properties conferred by the fluorine and bromine substituents, combined with the reactive aldehyde group, make this compound an intriguing building block for the creation of "smart" materials and responsive systems. These are materials that can change their properties in response to external stimuli such as light, pH, or the presence of specific analytes.

The aldehyde functionality can be used to incorporate the molecule into polymer backbones or to attach it to surfaces. The fluorinated aromatic ring can impart desirable properties such as hydrophobicity, thermal stability, and specific photophysical characteristics. For instance, derivatives of this compound could be explored for the development of:

Fluorescent Sensors: The electronic nature of the substituted benzene ring could be tuned to create compounds that exhibit changes in their fluorescence emission upon binding to specific ions or molecules.

Responsive Polymers: By incorporating this unit into a polymer chain, it may be possible to create materials that change their conformation or solubility in response to environmental cues.

Liquid Crystals: The rigid, polarizable aromatic core is a common feature in liquid crystalline molecules.

While specific applications of this compound in this area are yet to be fully realized, the fundamental properties of the molecule suggest significant potential.

Enhanced Mechanistic Understanding through Synergistic Experimental and Computational Efforts

A deeper understanding of the reactivity and properties of this compound can be achieved through a synergistic combination of experimental and computational methods. Computational techniques, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reaction mechanisms, and spectroscopic properties.

For instance, DFT studies on related halogenated benzaldehydes have been used to predict their stable conformations, vibrational spectra, and electronic transitions. nih.goveurekaselect.com Similar studies on this compound could help to rationalize its reactivity in the synthetic transformations discussed above and to predict the properties of its derivatives.

Future research should aim to:

Perform detailed DFT calculations to elucidate the mechanisms of key reactions involving this compound, such as its participation in palladium-catalyzed cross-coupling reactions.

Combine experimental spectroscopic data (NMR, IR, UV-Vis) with computational predictions to gain a comprehensive understanding of the molecule's structure-property relationships.

Use computational modeling to guide the design of new derivatives with specific desired properties, such as enhanced biological activity or tailored photophysical characteristics.

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new applications for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4,5-difluorobenzaldehyde?

- Methodological Answer : The compound is typically synthesized via halogenation of difluorobenzaldehyde precursors. A common approach involves bromination of 4,5-difluorobenzaldehyde using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization may include adjusting solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) to favor electrophilic substitution at the 2-position. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns and purity. The aldehyde proton appears as a singlet near δ 10 ppm, while fluorine atoms exhibit coupling patterns in NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (221.00 g/mol) and isotopic patterns due to bromine.

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm) confirms the aldehyde functional group .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Due to limited toxicological data, use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in electrophilic bromination?

- Methodological Answer :

- Catalysts : Use Lewis acids like FeCl or AlCl to activate the brominating agent.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity but may increase side reactions.

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition but slow reaction kinetics. A balance is achieved via kinetic monitoring (TLC or GC-MS).

- Competitive Halogenation : Introduce directing groups (e.g., –NO) to regioselectively block undesired positions .

Q. What strategies mitigate competing side reactions during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde with acetals to prevent oxidation or nucleophilic attack.

- Stepwise Functionalization : Brominate before introducing the aldehyde group to avoid over-halogenation.

- Inert Atmospheres : Use nitrogen or argon to suppress oxidative byproducts .

Q. How does this compound compare to analogs in cross-coupling reactions?

- Methodological Answer :

| Compound | Reactivity in Suzuki-Miyaura Coupling | Leaving Group Ability |

|---|---|---|

| This compound | High (Br is a good leaving group) | Br > Cl > I (in Pd systems) |

| 2-Chloro-4,5-difluorobenzaldehyde | Moderate (requires stronger bases) | Lower than Br |

| 2-Iodo-4,5-difluorobenzaldehyde | Rapid but prone to homocoupling | Highest but less stable |

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Purity Assessment : Use HPLC or GC to check for impurities.

- Crystallization Solvents : Compare recrystallization in ethanol vs. hexane, as solvent polarity affects melting points.

- Literature Cross-Validation : Compare data from peer-reviewed journals over vendor catalogs. For example, reports mp 60–62°C for 4-Bromo-2-fluorobenzaldehyde, while similar compounds in may vary due to structural differences .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 1M HCl/NaOH at 25°C and 50°C) with HPLC monitoring.

- Mechanistic Probes : Use -labeling to track aldehyde oxidation pathways.

- Comparative Studies : Contrast with 4-Bromo-2,5-difluorobenzoic acid ( ), which lacks the aldehyde’s reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.